molecular formula C12H13F3O2 B8175534 1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene

1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene

Cat. No.: B8175534
M. Wt: 246.22 g/mol
InChI Key: MGPGEUNDOVUCTA-UHFFFAOYSA-N
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Description

1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene is an organic compound characterized by the presence of a trifluoromethyl group, a vinyl group, and a methoxyethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)phenol and 2-methoxyethanol.

    Etherification: The first step involves the etherification of 2-(trifluoromethyl)phenol with 2-methoxyethanol in the presence of a strong acid catalyst like sulfuric acid to form 1-(2-Methoxyethoxy)-2-(trifluoromethyl)benzene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, room temperature.

    Reduction: Lithium aluminum hydride, reflux conditions.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Methyl-substituted benzene derivatives.

    Substitution: Methoxy-substituted benzene derivatives.

Scientific Research Applications

1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes.

Comparison with Similar Compounds

  • 1-(2-Methoxyethoxy)-2-methyl-4-vinylbenzene
  • 1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-ethylbenzene

Comparison: 1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. The vinyl group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-ethenyl-1-(2-methoxyethoxy)-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-3-9-4-5-11(17-7-6-16-2)10(8-9)12(13,14)15/h3-5,8H,1,6-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPGEUNDOVUCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C=C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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